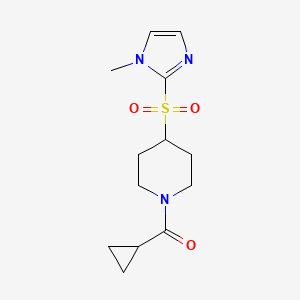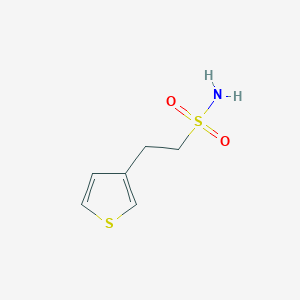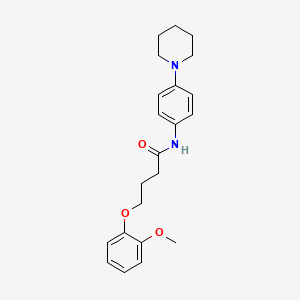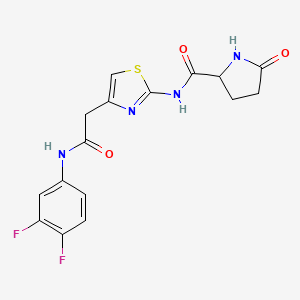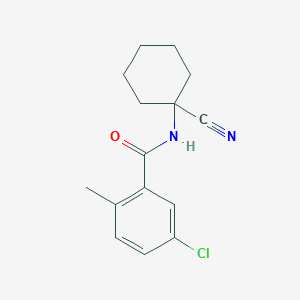
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is commonly used as a ligand to activate G protein-coupled receptors (GPCRs) and ion channels in neuroscience research.
作用機序
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide binds to the orthosteric site of DREADDs, inducing a conformational change that activates the receptor. This activation leads to the downstream signaling cascade, ultimately resulting in the modulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been shown to activate ion channels, such as TRPV1, by directly binding to the channel.
生化学的および生理学的効果
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been shown to induce robust neuronal activation in animal models, leading to increased firing rates and altered behavioral responses. It has also been shown to modulate pain perception and anxiety-like behaviors in animal models. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life and is rapidly metabolized in vivo, making it an ideal ligand for long-term studies.
実験室実験の利点と制限
One of the main advantages of 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide is its high selectivity for DREADDs and ion channels, allowing for precise manipulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life, making it ideal for long-term studies. However, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be toxic at high concentrations, and its effects can vary depending on the dose and route of administration. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can have off-target effects, leading to unintended consequences in animal models.
将来の方向性
Future research on 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could focus on optimizing its pharmacokinetic properties to reduce toxicity and improve its efficacy in animal models. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used to study the role of GPCRs and ion channels in other physiological processes, such as metabolism and immune function. Finally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used in combination with other tools, such as optogenetics and chemogenetics, to further elucidate the complex neural circuits underlying behavior and disease.
合成法
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be synthesized using a multistep process that involves the reaction of 2-methylbenzoyl chloride with cyclohexylamine, followed by the addition of cyanogen bromide and sodium chloride. The resulting product is then chlorinated using thionyl chloride to produce 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.
科学的研究の応用
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been extensively used in neuroscience research to study the function of GPCRs and ion channels. It is commonly used as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs) in animal models. DREADDs are genetically engineered receptors that can be selectively activated by 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, allowing researchers to manipulate neuronal activity in vivo. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been used to study the role of GPCRs in the regulation of pain, anxiety, and addiction.
特性
IUPAC Name |
5-chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11-5-6-12(16)9-13(11)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYGLWXCRBQBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

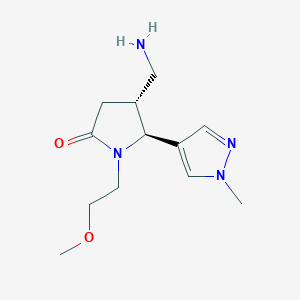
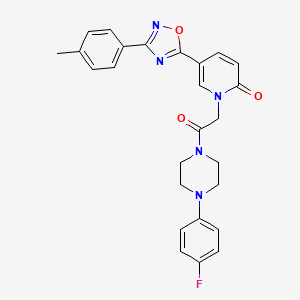
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)
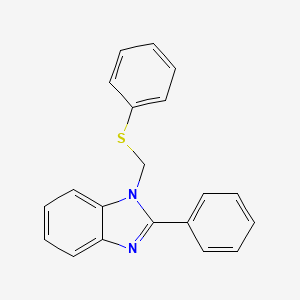
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
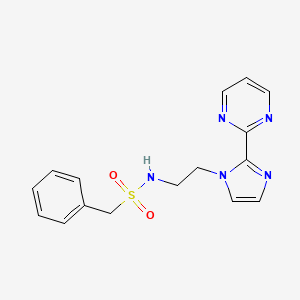
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
